Thermophysical Characterization of 3-[(2-Aminophenyl)amino]propan-1-ol: A Technical Guide to Phase Transition Analysis
Thermophysical Characterization of 3-[(2-Aminophenyl)amino]propan-1-ol: A Technical Guide to Phase Transition Analysis
Executive Summary
In the development of advanced pharmaceutical intermediates and specialized materials, the accurate determination of thermophysical properties is paramount. This whitepaper provides an in-depth analysis of the melting point (MP) and boiling point (BP) of 3-[(2-Aminophenyl)amino]propan-1-ol (CAS: 65214-43-9) . Due to the complex hydrogen-bonding network inherent to this molecule, standard capillary methods often yield erroneous results. This guide establishes a rigorous, self-validating analytical framework using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to accurately profile its phase transitions [1].
Structural Thermodynamics & Predictive Profiling
To understand the macroscopic melting and boiling behaviors of 3-[(2-Aminophenyl)amino]propan-1-ol, we must first analyze its molecular architecture. The compound consists of an ortho-phenylenediamine core where one nitrogen is alkylated with a 3-hydroxypropyl chain.
Intermolecular Forces and Causality
The phase transition temperatures of this compound are dictated by three competing structural factors:
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Extensive Hydrogen Bonding: The molecule possesses three distinct hydrogen-bond donors/acceptors: a primary amine (-NH₂), a secondary amine (-NH-), and a primary alcohol (-OH). This triad creates a robust intermolecular lattice, driving up the enthalpy of vaporization (
) and significantly elevating the boiling point [2]. -
Steric Asymmetry: Unlike the highly symmetrical o-phenylenediamine (MP: 102 °C), the flexible 3-hydroxypropyl chain disrupts crystal packing efficiency. This structural entropy lowers the enthalpy of fusion (
), resulting in a depressed melting point relative to its parent core. -
Thermal Instability: Electron-rich aromatic amines are highly susceptible to oxidative degradation at elevated temperatures. Consequently, the theoretical boiling point at atmospheric pressure often exceeds the compound's thermal decomposition threshold.
Quantitative Data Summary
Because empirical literature values for CAS 65214-43-9 are highly dependent on crystalline purity and are rarely published in open-source databases, we utilize computational thermodynamics benchmarked against structural analogs to establish the expected analytical ranges [3].
| Property | Target Compound: 3-[(2-Aminophenyl)amino]propan-1-ol | Reference Analog: o-Phenylenediamine | Reference Analog: 3-Amino-1-propanol |
| Molecular Weight | 166.22 g/mol | 108.14 g/mol | 75.11 g/mol |
| H-Bond Donors | 3 | 2 | 2 |
| Predicted Melting Point | 60 °C – 85 °C | 102 °C – 104 °C | 11 °C |
| Predicted Boiling Point | 320 °C – 350 °C (Decomposes) | 256 °C – 258 °C | 187 °C |
| LogP (XLogP3-AA) | 1.0 | 0.15 | -0.9 |
Experimental Methodologies: Self-Validating Protocols
To bypass the limitations of visual capillary techniques—which fail to account for polymorphism or concurrent decomposition—the following instrumental protocols must be employed. Every step is designed as a self-validating system , ensuring that the data collected is an artifact-free representation of the molecule's true physical state.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with phase transitions, providing the exact onset temperature of melting, independent of operator subjectivity.
Step-by-Step Methodology:
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System Calibration (Self-Validation): Calibrate the DSC using an Indium standard (MP: 156.6 °C,
: 28.45 J/g). Causality: Ensures the thermocouple accuracy is within ±0.1 °C prior to analyzing the unknown. -
Sample Preparation: Weigh 2.0 to 5.0 mg of 3-[(2-Aminophenyl)amino]propan-1-ol into a standard aluminum hermetic pan. Seal the pan using a sample press.
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Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: N₂ displaces oxygen, preventing premature oxidative browning of the electron-rich aniline core which would artificially alter the melting endotherm.
-
Thermal Program:
-
Equilibrate at 20 °C for 5 minutes.
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Ramp at 10 °C/min to 150 °C.
-
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Data Interpretation: The melting point is strictly defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum. If multiple endotherms are observed, the sample exhibits polymorphism, and the lowest temperature peak represents the metastable kinetic crystal form.
Protocol B: Boiling Point & Thermal Stability via TGA-MS
Because the predicted boiling point (>320 °C) borders on the compound's decomposition threshold, standard ebulliometry is invalid. TGA-MS differentiates between mass loss due to vaporization (boiling) and mass loss due to molecular fragmentation (decomposition).
Step-by-Step Methodology:
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Sample Preparation: Load 10.0 to 20.0 mg of the sample into a 70 µL alumina (Al₂O₃) crucible. Do not use a lid.
-
Atmospheric Control: Purge the TGA furnace with Nitrogen (N₂) at 60 mL/min.
-
Thermal Program: Ramp from 25 °C to 450 °C at a heating rate of 10 °C/min.
-
Mass Spectrometry Coupling (Self-Validation): Route the evolved off-gases through a heated transfer line (200 °C) into a quadrupole mass spectrometer. Monitor for the molecular ion (
166). -
Data Interpretation:
-
Scenario 1 (True Boiling): The TGA shows a sharp mass drop (derivative peak) corresponding entirely to a spike in
166 in the MS. The onset of this mass loss is the boiling point. -
Scenario 2 (Decomposition): The TGA mass loss correlates with lower molecular weight fragments (e.g.,
148 for loss of water, or 92 for aniline fragments). Causality: This proves the molecule degrades before boiling at atmospheric pressure. The recorded temperature is the decomposition point ( ), not the boiling point.
-
Analytical Workflow Visualization
The following diagram maps the logical progression and self-validating checkpoints of the thermophysical characterization workflow.
Caption: Experimental workflow for self-validating thermophysical characterization using DSC and TGA-MS.
Conclusion
The characterization of 3-[(2-Aminophenyl)amino]propan-1-ol requires a nuanced approach due to its dense hydrogen-bonding network and susceptibility to thermal oxidation. By abandoning outdated capillary methods in favor of inert-atmosphere DSC and TGA-MS, researchers can establish highly accurate, self-validating thermodynamic profiles. Based on structural thermodynamics, researchers should anticipate a melting point between 60 °C and 85 °C, and must be prepared for thermal decomposition to precede true boiling at atmospheric pressures above 320 °C.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16039803 (Analogous structural properties)." PubChem. Available at:[Link]
